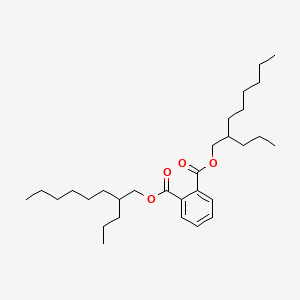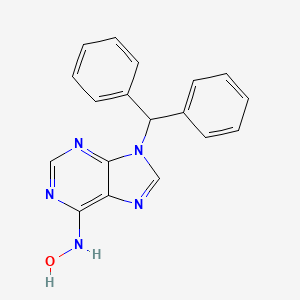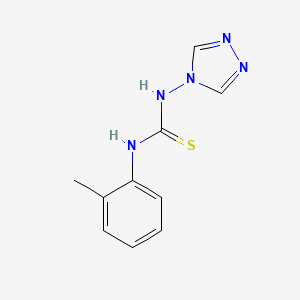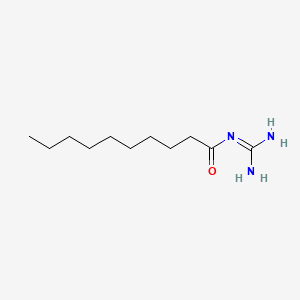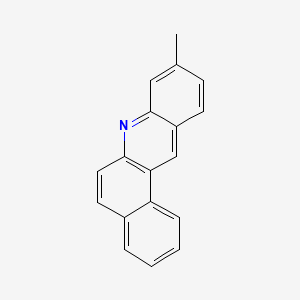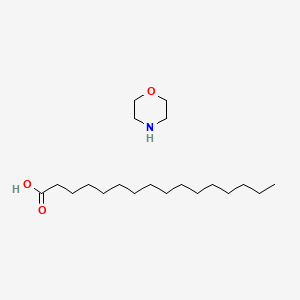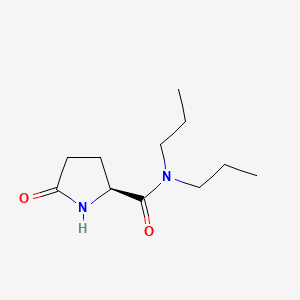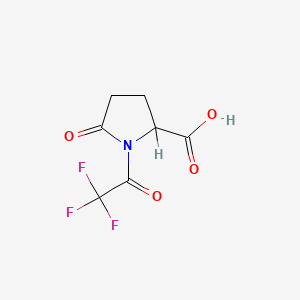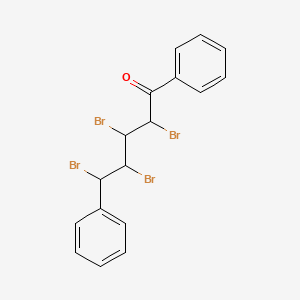
1-Pentanone, 2,3,4,5-tetrabromo-1,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanone, 2,3,4,5-tetrabromo-1,5-diphenyl- is a brominated organic compound with the molecular formula C17H14Br4O It is characterized by the presence of four bromine atoms and two phenyl groups attached to a pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Pentanone, 2,3,4,5-tetrabromo-1,5-diphenyl- can be synthesized through the bromination of 1,5-diphenyl-1-pentanone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pentanone backbone.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pentanone, 2,3,4,5-tetrabromo-1,5-diphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated products.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide (NaNH2), thiols (RSH), or alkoxides (RO-) in solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted derivatives with different functional groups replacing the bromine atoms.
Reduction Reactions: Formation of less brominated or debrominated derivatives.
Oxidation Reactions: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
1-Pentanone, 2,3,4,5-tetrabromo-1,5-diphenyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into various molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Pentanone, 2,3,4,5-tetrabromo-1,5-diphenyl- involves its interaction with molecular targets through its bromine atoms and phenyl groups. The bromine atoms can participate in halogen bonding, while the phenyl groups can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-Pentanone, 2,3,4,5-tetrabromo-1,5-diphenyl-
- 1-Pentanone, 2,3,4,5-tetrabromo-1,5-diphenyl-
- 1-Pentanone, 2,3,4,5-tetrabromo-1,5-diphenyl-
Uniqueness: 1-Pentanone, 2,3,4,5-tetrabromo-1,5-diphenyl- is unique due to its specific substitution pattern with four bromine atoms and two phenyl groups. This unique structure imparts distinct chemical and biological properties compared to other brominated pentanones or diphenyl derivatives. The presence of multiple bromine atoms enhances its reactivity and potential for various applications in research and industry.
Propriétés
Numéro CAS |
31611-84-4 |
|---|---|
Formule moléculaire |
C17H14Br4O |
Poids moléculaire |
553.9 g/mol |
Nom IUPAC |
2,3,4,5-tetrabromo-1,5-diphenylpentan-1-one |
InChI |
InChI=1S/C17H14Br4O/c18-13(11-7-3-1-4-8-11)14(19)15(20)16(21)17(22)12-9-5-2-6-10-12/h1-10,13-16H |
Clé InChI |
QADMPPHLZUFHDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C(C(C(=O)C2=CC=CC=C2)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




